molecular formula C10H7N3O5 B13836735 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione

3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione

Cat. No.: B13836735
M. Wt: 249.18 g/mol
InChI Key: JXSGSYZFSSMXAN-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is a synthetic organic compound characterized by the presence of a diazenyl group attached to a nitrophenyl ring and an oxolane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with oxolane-2,4-dione. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process and the subsequent coupling reaction. The general steps are as follows:

    Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with oxolane-2,4-dione under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The oxolane-2,4-dione moiety can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

    Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of 3-[(4-aminophenyl)diazenyl]oxolane-2,4-dione.

    Substitution: Formation of substituted derivatives depending on the reagents used.

    Hydrolysis: Formation of carboxylic acids from the oxolane-2,4-dione moiety.

Scientific Research Applications

3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in diazotization reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of a diazenyl group, nitrophenyl ring, and oxolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

3-[(4-nitrophenyl)diazenyl]oxolane-2,4-dione

InChI

InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-1-3-7(4-2-6)13(16)17/h1-4,9H,5H2

InChI Key

JXSGSYZFSSMXAN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)O1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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